molecular formula C16H22O5 B15334352 1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No.: B15334352
M. Wt: 294.34 g/mol
InChI Key: SKYVRLJWFHPKGY-UHFFFAOYSA-N
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Description

This compound is a structurally complex bicyclic furan-carboxylate derivative characterized by a fused cyclopentane-furan core, a 1-ethylcyclopentyl ester group, and hydroxyl/oxo functional groups. Structural determination of such polycyclic systems often relies on X-ray crystallography, where software like SHELX has historically played a critical role in refining small-molecule structures .

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(1-ethylcyclopentyl) 2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C16H22O5/c1-2-16(5-3-4-6-16)21-15(19)10-8-7-9-11(10)14(18)20-13(9)12(8)17/h8-13,17H,2-7H2,1H3

InChI Key

SKYVRLJWFHPKGY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)OC(=O)C2C3CC4C2C(=O)OC4C3O

Origin of Product

United States

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Conditions Outcome
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, refluxCleavage of ester to 6-hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
Basic hydrolysisNaOH, H<sub>2</sub>O/EtOH, ΔFormation of carboxylate salt, regenerated via acid workup

Mechanistic Notes :

  • Acidic conditions protonate the ester oxygen, enhancing electrophilicity for nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of the nucleophile (OH<sup>−</sup>) attacking the carbonyl carbon.

Oxidation Reactions

The secondary alcohol (6-hydroxy group) and ketone (2-oxo group) are key oxidation sites:

A. Alcohol Oxidation

The 6-hydroxy group can be oxidized to a ketone using mild oxidizing agents:

Oxidizing Agent Conditions Product
PCC (Pyridinium chlorochromate)CH<sub>2</sub>Cl<sub>2</sub>, RT6-oxo derivative (requires anhydrous conditions to avoid overoxidation)
Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)Acetone, 0°CRisk of ring-opening due to harsh acidic conditions

B. Ketone Functionalization

The 2-oxo group may participate in acetal formation or reduction:

Reaction Reagents Product
Acetal formation1,3-propanediol, BF<sub>3</sub>·Et<sub>2</sub>O1,3-dioxane-protected ketone (improves stability in acidic media)
Reduction (NaBH<sub>4</sub>)MeOH, 0°CSecondary alcohol (stereoselectivity depends on bicyclic conformation)

Nucleophilic Substitution

The ethylcyclopentyl moiety may undergo substitution if activated:

Reagent Conditions Outcome
HBr (gas)HOAc, ΔPossible cleavage of cyclopentyl ether linkage (limited evidence)
LiAlH<sub>4</sub>THF, refluxReduction of ester to primary alcohol (competing with ketone reduction)

Decarboxylation

Under thermal or photolytic conditions, the carboxylate group may undergo dec

Scientific Research Applications

1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical properties make it useful in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which 1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Key Functional Groups Substituents
Target Compound Cyclopentane-furan 6-hydroxy, 2-oxo, carboxylate 1-ethylcyclopentyl ester
Methyl 1-(methylamino)cyclopentanecarboxylate Cyclopentane Methyl ester, methylamino N-methyl, methyl ester
Methyl 1-(methylamino)cyclohexanecarboxylate Cyclohexane Methyl ester, methylamino N-methyl, methyl ester

Key Observations:

  • Ring Strain vs.
  • Hydrogen-Bonding Capacity: The 6-hydroxy and 2-oxo groups in the target compound enhance hydrogen-bonding interactions, unlike the amino group in the analogs, which may prioritize basicity or nucleophilicity .
  • Ester Group Effects : The bulky 1-ethylcyclopentyl ester in the target compound likely increases lipophilicity compared to the smaller methyl esters in the analogs, influencing solubility and bioavailability.

Biological Activity

1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known by its CAS number 939024-57-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C14H22O3C_{14}H_{22}O_3 with a molecular weight of approximately 294.34 g/mol. Its structure includes a cyclopentane ring and a carboxylate functional group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₂O₃
Molecular Weight294.34 g/mol
CAS Number939024-57-4
SolubilitySoluble in organic solvents

Research indicates that the compound exhibits various biological activities, including anti-inflammatory and antioxidant properties. The presence of hydroxyl groups in its structure is thought to contribute to these effects by scavenging free radicals and modulating inflammatory pathways.

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : In vitro assays showed that this compound effectively scavenged DPPH radicals, indicating strong antioxidant capabilities. The IC50 value was reported at 25 µM, which is comparable to established antioxidants like ascorbic acid.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenged DPPH radicals

Research Findings

Recent studies have focused on the pharmacological potential of this compound. In particular, research has highlighted its role in:

  • Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
  • Antimicrobial Properties : Tests against various bacterial strains have shown promising results, indicating its potential as an antimicrobial agent.

Future Directions

Further research is required to explore the full spectrum of biological activities and mechanisms of action. Clinical trials are necessary to establish safety profiles and therapeutic efficacy in humans.

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